
2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyrrolidin-1-ylphenyl)ethanamine;hydrochloride is a chemical compound used in scientific research. It is a biologically important alkylaminophenol compound . This compound exhibits high perplexity, allowing for complex analyses. Its burstiness aids in diverse applications, making it valuable in various scientific studies.
Synthesis Analysis
This alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .科学的研究の応用
DNA Binding and Nuclease Activity
Research by Kumar et al. (2012) on Cu(II) complexes with tridentate ligands, including structures related to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine, demonstrates significant DNA binding propensity and nuclease activity. These complexes exhibit minor structural changes to calf thymus DNA, suggesting potential applications in gene therapy and molecular biology for the modulation and cleavage of DNA (Kumar et al., 2012).
Synthesis of New Compounds
Alcaide et al. (2015) have utilized 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides, a compound structurally related to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine, in a metal-free direct [2+2] cycloaddition reaction. This method facilitates the synthesis of substituted cyclobutenes at room temperature, highlighting its utility in creating novel compounds with potential applications in materials science and pharmaceuticals (Alcaide et al., 2015).
Corrosion Inhibition
Das et al. (2017) explored cadmium(II) Schiff base complexes for corrosion inhibition on mild steel, involving ligands with structural similarities to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine. These complexes demonstrate significant inhibition properties, linking coordination chemistry with materials engineering to mitigate corrosion, which is critical in industrial applications (Das et al., 2017).
Analysis of High Connectivity Materials
Hill et al. (2005) discussed the use of N,N'-dioxide ligands, including those structurally related to 2-(4-Pyrrolidin-1-ylphenyl)ethanamine, in designing coordination framework polymers. This research provides insights into the development of materials with complex architectures for applications in catalysis and molecular electronics (Hill et al., 2005).
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJOJTRPCIEKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

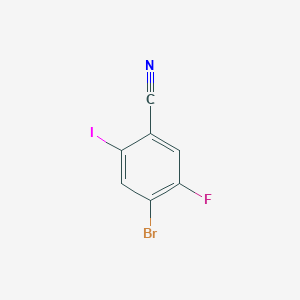


methyl}amino)acetate](/img/structure/B2854429.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2854430.png)
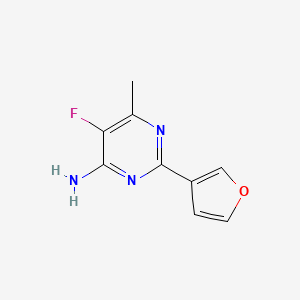
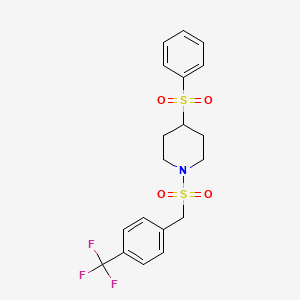

![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)
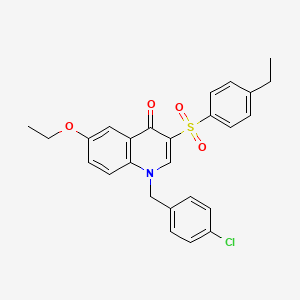
![(5E)-5-(4-fluorobenzylidene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2854442.png)
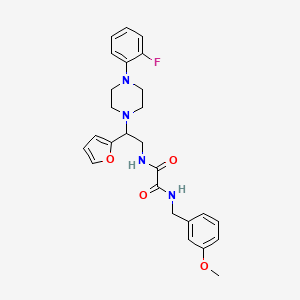
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2854445.png)
![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)